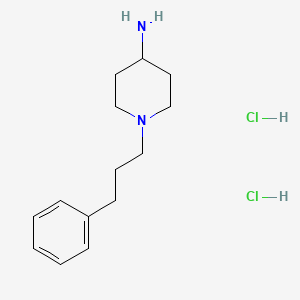
1-(3-フェニルプロピル)ピペリジン-4-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity.
Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves several steps:
Starting Materials: The synthesis typically begins with piperidine and 3-phenylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol.
Industrial Production: In industrial settings, the compound is produced in bulk using similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
作用機序
The mechanism of action of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors in the brain, influencing neurotransmitter activity.
Pathways Involved: It affects pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
類似化合物との比較
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Phenylpropyl)piperidin-4-ol and 1-(3-Phenylpropyl)piperidin-4-one share structural similarities.
生物活性
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant studies.
Chemical Structure and Properties
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is characterized by a piperidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Molecular Formula : C13H18Cl2N
Molecular Weight : 270.19 g/mol
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, potentially influencing mood and behavior.
Key Mechanisms:
- Dopamine Transporter (DAT) Modulation : The compound shows affinity for DAT, which may contribute to its stimulant effects.
- Norepinephrine Transporter (NET) Interaction : It may also inhibit NET, enhancing norepinephrine levels in synaptic clefts.
Biological Effects
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride exhibits several biological effects based on in vitro and in vivo studies:
1. Neuropharmacological Effects
- Stimulant Activity : In animal models, it has been shown to increase locomotor activity, indicative of stimulant properties.
- Antidepressant-like Effects : Studies suggest potential antidepressant effects through modulation of monoamine levels.
2. Cytotoxic Activity
Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MGC-803, showing varying degrees of inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 13.62 ± 0.86 |
| MGC-803 | 3.05 ± 0.29 |
| HCT-116 | 11.57 ± 0.53 |
Case Studies and Research Findings
Several studies have explored the biological activity of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride:
- Neurotransmitter Interaction Study :
- Cytotoxicity Assessment :
- Behavioral Studies in Rodents :
特性
IUPAC Name |
1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPNIOWIBJMIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621320 |
Source


|
| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-19-4 |
Source


|
| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














